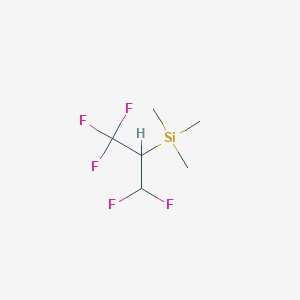
Trimethyl(1,1,1,3,3-pentafluoropropan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(1,1,1,3,3-pentafluoropropan-2-yl)silane: is an organosilicon compound with the molecular formula C6H11F5Si. It is a colorless liquid commonly used in organic synthesis, particularly for introducing the pentafluoropropyl group into various molecules. This compound is known for its unique chemical properties, which make it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl(1,1,1,3,3-pentafluoropropan-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with pentafluoropropane in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Trimethyl(1,1,1,3,3-pentafluoropropan-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the pentafluoropropyl group is replaced by other nucleophiles.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-silicon bonds.
Reduction Reactions: It can be reduced to form different silane derivatives.
Common Reagents and Conditions:
Catalysts: Common catalysts include transition metal complexes and fluoride sources.
Solvents: Reactions are often carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Temperature and Pressure: Reactions typically occur at moderate temperatures (20-80°C) and atmospheric pressure.
Major Products:
Substituted Silanes: Products include various substituted silanes with different functional groups.
Fluorinated Compounds:
Scientific Research Applications
Chemistry: This modification can enhance the chemical and physical properties of target molecules, making them more suitable for specific applications .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as peptides and proteins, to study their interactions and functions.
Industry: In the industrial sector, Trimethyl(1,1,1,3,3-pentafluoropropan-2-yl)silane is used in the production of specialty chemicals, coatings, and materials with unique properties. Its ability to introduce fluorinated groups makes it valuable in creating materials with enhanced resistance to heat, chemicals, and wear .
Mechanism of Action
The mechanism of action of Trimethyl(1,1,1,3,3-pentafluoropropan-2-yl)silane involves the formation of reactive intermediates, such as pentafluoropropyl radicals or anions, which can then react with various substrates. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Trimethyl(trifluoromethyl)silane:
Trimethylsilane: A simpler silane used in semiconductor manufacturing and other applications.
Uniqueness: Trimethyl(1,1,1,3,3-pentafluoropropan-2-yl)silane is unique due to its ability to introduce the pentafluoropropyl group, which imparts distinct chemical and physical properties to the target molecules. This makes it particularly valuable in applications requiring enhanced stability, reactivity, and resistance to harsh conditions .
Properties
CAS No. |
62281-40-7 |
|---|---|
Molecular Formula |
C6H11F5Si |
Molecular Weight |
206.23 g/mol |
IUPAC Name |
trimethyl(1,1,1,3,3-pentafluoropropan-2-yl)silane |
InChI |
InChI=1S/C6H11F5Si/c1-12(2,3)4(5(7)8)6(9,10)11/h4-5H,1-3H3 |
InChI Key |
SWUFKZFQDIXKEI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















